molecular formula C8H17N B1511179 1-(1-Propylcyclobutyl)methanamine CAS No. 959239-92-0

1-(1-Propylcyclobutyl)methanamine

Cat. No.: B1511179
CAS No.: 959239-92-0
M. Wt: 127.23 g/mol
InChI Key: OGRSNFHWCCXCGE-UHFFFAOYSA-N
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Description

1-(1-Propylcyclobutyl)methanamine is a chemical compound with the molecular formula C9H19N. It is a secondary amine featuring a cyclobutyl ring substituted with a propyl group and an amino group attached to a methylene bridge. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Propylcyclobutyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1-propylcyclobutanone with an amine source, such as ammonia or an amine derivative, under reductive amination conditions. The reaction typically requires a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, and is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The choice of reagents and reaction conditions is optimized to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propylcyclobutyl)methanamine can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the compound to form corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles in the presence of a base.

  • Addition: Electrophilic addition reactions can be performed using various electrophiles, such as halogens or hydrogen halides.

Major Products Formed:

  • Oxidation: Formation of 1-(1-Propylcyclobutyl)methanol or other oxo-compounds.

  • Reduction: Formation of 1-(1-Propylcyclobutyl)ethanamine or other reduced amine derivatives.

  • Substitution: Formation of alkylated derivatives of the compound.

  • Addition: Formation of halogenated or hydrogenated derivatives.

Scientific Research Applications

1-(1-Propylcyclobutyl)methanamine has various scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-(1-Propylcyclobutyl)methanamine can be compared with other similar compounds, such as 1-(1-Butylcyclobutyl)methanamine and 1-(1-Pentylcyclobutyl)methanamine. These compounds share a similar cyclobutyl ring structure but differ in the length of the alkyl chain attached to the ring. The presence of different alkyl chains can influence the compound's reactivity, solubility, and biological activity, highlighting its uniqueness.

Comparison with Similar Compounds

  • 1-(1-Butylcyclobutyl)methanamine

  • 1-(1-Pentylcyclobutyl)methanamine

  • 1-(1-Hexylcyclobutyl)methanamine

  • 1-(1-Heptylcyclobutyl)methanamine

Properties

IUPAC Name

(1-propylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-4-8(7-9)5-3-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRSNFHWCCXCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650951
Record name 1-(1-Propylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-92-0
Record name 1-(1-Propylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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